molecular formula C16H15FN2O6 B11211758 3-{[(2-Fluoro-5-nitrophenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione

3-{[(2-Fluoro-5-nitrophenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione

Cat. No.: B11211758
M. Wt: 350.30 g/mol
InChI Key: GZPLTYRDINPSDB-UHFFFAOYSA-N
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Description

3-{[(2-Fluoro-5-nitrophenyl)amino]methylidene}-1,5-dioxaspiro[55]undecane-2,4-dione is a complex organic compound with a unique structure that includes a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-Fluoro-5-nitrophenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of 2-fluoro-5-nitroaniline with a suitable aldehyde or ketone to form the intermediate Schiff base. This intermediate is then subjected to cyclization reactions under controlled conditions to form the spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, solvents, and specific reaction conditions that favor the formation of the desired product while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-Fluoro-5-nitrophenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the fluoro group can result in various substituted derivatives.

Scientific Research Applications

3-{[(2-Fluoro-5-nitrophenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{[(2-Fluoro-5-nitrophenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic compounds with different substituents on the aromatic ring or variations in the spirocyclic framework. Examples include:

  • 3-Amino-4-(1-amino-2-cyanovinyl)furazans
  • 3-Methyl-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione

Uniqueness

The uniqueness of 3-{[(2-Fluoro-5-nitrophenyl)amino]methylidene}-1,5-dioxaspiro[5.5]undecane-2,4-dione lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H15FN2O6

Molecular Weight

350.30 g/mol

IUPAC Name

3-[(2-fluoro-5-nitroanilino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione

InChI

InChI=1S/C16H15FN2O6/c17-12-5-4-10(19(22)23)8-13(12)18-9-11-14(20)24-16(25-15(11)21)6-2-1-3-7-16/h4-5,8-9,18H,1-3,6-7H2

InChI Key

GZPLTYRDINPSDB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)OC(=O)C(=CNC3=C(C=CC(=C3)[N+](=O)[O-])F)C(=O)O2

Origin of Product

United States

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